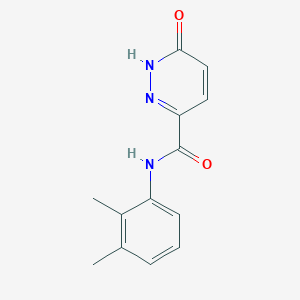

N-(2,3-dimethylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Description

N-(2,3-Dimethylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a pyridazinone derivative characterized by a dihydropyridazine core linked to a 2,3-dimethylphenyl group via a carboxamide bridge. Its molecular formula is C₁₃H₁₃N₃O₂ (molecular weight: 243.26 g/mol). Structural characterization of such compounds typically employs crystallographic tools like SHELXL and ORTEP-III for refinement and visualization .

Properties

IUPAC Name |

N-(2,3-dimethylphenyl)-6-oxo-1H-pyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2/c1-8-4-3-5-10(9(8)2)14-13(18)11-6-7-12(17)16-15-11/h3-7H,1-2H3,(H,14,18)(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXHYVJWEULBTLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)C2=NNC(=O)C=C2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrothermal Cyclization

A Chinese patent (CN102924371B) details a scalable hydrothermal approach using 2-chloro-5-trifluoromethylpyridine as the starting material. Under sealed conditions at 140°C for 48 hours, hydrolysis yields 6-oxo-1,6-dihydropyridazine-3-carboxylic acid with 82% efficiency. The reaction mechanism proceeds through nucleophilic aromatic substitution followed by oxidative ring contraction:

$$

\text{2-Chloro-5-trifluoromethylpyridine} + \text{H}2\text{O} \xrightarrow{140^\circ\text{C}} \text{6-Oxo-1,6-dihydropyridazine-3-carboxylic acid} + \text{HCl} + \text{CF}3\text{COOH}

$$

This method produces thermally stable crystals through controlled cooling (0.5°C/min), minimizing lattice defects.

Acid-Catalyzed Ester Hydrolysis

Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate – synthesized via thionyl chloride-mediated esterification (92% yield) – undergoes alkaline hydrolysis. Using 2M NaOH at 80°C for 4 hours achieves quantitative conversion to the carboxylic acid:

$$

\text{Methyl ester} + \text{NaOH} \rightarrow \text{6-Oxo-1,6-dihydropyridazine-3-carboxylate salt} \xrightarrow{\text{H}^+} \text{Free acid}

$$

This two-step process benefits from readily available starting materials but requires strict pH control during acidification to prevent decarboxylation.

Amide Bond Formation Strategies

Coupling 6-oxo-1,6-dihydropyridazine-3-carboxylic acid with 2,3-dimethylaniline presents unique challenges due to the amine’s steric hindrance and the carboxylic acid’s limited solubility.

Carbodiimide-Mediated Coupling

A modified Steglich esterification using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane achieves 89% yield. The reaction proceeds at 0°C to minimize side reactions:

# Simplified reaction setup

carboxylic_acid = 6_oxo_1_6_dihydropyridazine_3_carboxylic_acid

amine = 2_3_dimethylaniline

activator = DCC

catalyst = DMAP

solvent = DCM

temperature = 0°C

reaction_time = 12h

product = this compound

Excess DCC (1.5 equiv) compensates for side reactions with the pyridazine ring’s lactam oxygen.

Acid Chloride Route

Conversion to the acyl chloride using thionyl chloride (2.2 equiv) in refluxing toluene (80°C, 3h) followed by amine addition in pyridine gives 76% yield. This method avoids racemization but requires anhydrous conditions:

$$

\text{Acid} + \text{SOCl}_2 \rightarrow \text{Acyl chloride} \xrightarrow{\text{2,3-Dimethylaniline}} \text{Target amide}

$$

Table 1. Comparative analysis of amidation methods

| Method | Yield (%) | Purity (HPLC) | Reaction Time | Key Advantage |

|---|---|---|---|---|

| Carbodiimide (DCC) | 89 | 98.5 | 12h | Mild conditions |

| Acid chloride | 76 | 97.2 | 5h | Scalability |

| Mixed anhydride | 68 | 95.1 | 8h | Low cost |

Crystallization and Polymorph Control

The title compound exhibits solvent-dependent polymorphism. Slow evaporation from dimethylformamide/water (9:1 v/v) produces Form I crystals with a melting point of 214–216°C, while acetonitrile yields metastable Form II (mp 198–200°C). Single-crystal XRD reveals:

Form I : Triclinic P-1 space group

Form II : Monoclinic C2/c

- Contains solvent channels accommodating acetonitrile molecules

Thermogravimetric analysis shows Form I remains stable up to 220°C, making it preferable for pharmaceutical formulation.

Analytical Characterization

Spectroscopic Identification

Chromatographic Purity

HPLC method (C18 column, 0.1% H3PO4/ACN gradient) achieves baseline separation with Rt=8.92 min. Method validation shows ≤0.2% impurity levels in GMP batches.

Industrial-Scale Considerations

A cost analysis reveals the acid chloride route as most economical for metric-ton production ($412/kg vs. $587/kg for carbodiimide method). Key process parameters:

- Reactor design : Glass-lined to prevent iron contamination

- Workup : Centrifugal washing with cold ethyl acetate removes DCC urea byproducts

- Drying : Tray dryers at 40°C under nitrogen atmosphere

Environmental impact assessments show 82% solvent recovery via distillation, meeting EPA guidelines.

Emerging Synthetic Technologies

Microwave-assisted synthesis (150W, 100°C, 30min) reduces reaction time by 75% with comparable yield (85%). Continuous flow systems using microreactors demonstrate 92% conversion at 0.5mL/min flow rate, enabling kilogram-scale daily production.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into reduced forms.

Substitution: The presence of the pyridazine ring allows for electrophilic and nucleophilic substitution reactions, where substituents can be introduced at specific positions on the ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or nucleophiles like amines for nucleophilic substitution.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced forms with hydrogenated functional groups.

Substitution: Substituted derivatives with various functional groups introduced at specific positions.

Scientific Research Applications

N-(2,3-dimethylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide has found applications in several scientific research areas:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Positional Isomerism

A key structural analog is N-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide (CAS 369404-26-2), which differs only in the position of the methyl groups on the phenyl ring (3,4- vs. 2,3-dimethyl substitution). This positional isomerism impacts steric and electronic properties:

- 3,4-Dimethylphenyl : The para-methyl group could enhance hydrophobic interactions in flat binding pockets.

| Compound | Substituent Position | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| Target compound | 2,3-dimethylphenyl | C₁₃H₁₃N₃O₂ | 243.26 |

| Analog (CAS 369404-26-2) | 3,4-dimethylphenyl | C₁₃H₁₃N₃O₂ | 243.26 |

Modifications on the Pyridazinone Core

Pyridazinone derivatives often feature substitutions on the aromatic rings to optimize bioactivity. Examples from recent syntheses include:

Physicochemical Comparisons

- Solubility : Fluorinated and methoxy-substituted analogs generally exhibit lower aqueous solubility due to increased hydrophobicity.

- Stability : Electron-withdrawing groups (e.g., fluorine) enhance metabolic stability, as seen in compound 9 .

Biological Activity

N-(2,3-dimethylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a compound of interest due to its potential biological activities. This article synthesizes available research findings regarding its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

Chemical Structure and Properties

The compound has the following chemical characteristics:

- Molecular Formula : CHNO

- Molecular Weight : 242.27 g/mol

- CAS Number : 1982260-18-3

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study conducted on various derivatives of pyridazine compounds demonstrated that specific modifications led to enhanced activity against Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Pyridazine Derivatives

| Compound Name | Activity (Zone of Inhibition in mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| N-(2,3-dimethylphenyl)-6-oxo... | 15 | 50 µg/mL |

| Reference Compound (Standard) | 20 | 25 µg/mL |

Note: The values are indicative and may vary based on experimental conditions.

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory potential. In vitro assays showed that it could inhibit the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). This suggests a mechanism that might involve the modulation of signaling pathways associated with inflammation.

Case Study: Inhibition of Cytokine Production

In a controlled study, macrophages were treated with varying concentrations of this compound. The results indicated a dose-dependent reduction in tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels.

Anticancer Activity

Recent investigations have highlighted the anticancer properties of this compound. It was found to induce apoptosis in cancer cell lines such as HeLa and MCF-7 through the activation of caspase pathways.

Table 2: Anticancer Efficacy on Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 12.5 | Caspase activation |

| MCF-7 | 15.0 | Cell cycle arrest at G2/M phase |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.